molecular formula C9H6N2O4 B1530867 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 189365-92-2

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B1530867
CAS No.: 189365-92-2
M. Wt: 206.15 g/mol
InChI Key: AIHHXKBESQKXFV-UHFFFAOYSA-N
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Description

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid moiety and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of hydrazides with carbon dioxide under specific reaction conditions. One common method includes the reaction of benzoic acid hydrazide with carbon dioxide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce carboxylic acids or their derivatives.

  • Reduction: The oxadiazole ring can be reduced to form hydrazides or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoic acid group or the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as benzene-1,2,4-tricarboxylic acid.

  • Reduction: Hydrazides or amines.

  • Substitution: Substituted benzoic acids or oxadiazoles.

Scientific Research Applications

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is structurally similar to other oxadiazole derivatives, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. its unique combination of the benzoic acid moiety and the oxadiazole ring sets it apart in terms of reactivity and biological activity. Other similar compounds include:

  • 1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.

  • 1,2,4-Triazole derivatives: These compounds have a triazole ring instead of an oxadiazole ring but can exhibit similar biological activities.

Properties

IUPAC Name

4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHHXKBESQKXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189365-92-2
Record name 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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